Dichlorotitanium;diphenylmethylbenzene
Description
Dichlorotitanium complexes are organometallic compounds featuring a titanium center bonded to two chloride ligands and organic moieties. These complexes are pivotal in catalysis, particularly in olefin polymerization, due to their tunable electronic and steric properties. A notable example is rac-[ethylidene(1-η⁵-tetramethylcyclopentadienyl)(indenyl)]dichlorotitanium, which enables the synthesis of stereoblock polypropylene (PP) with high molecular weights (Mw = 127–164 kg/mol) and narrow dispersity (Ð = 1.7–1.9) . The stereoblock architecture arises from dynamic isomerization of the catalyst during polymerization, alternating between isotactic and atactic chain growth .
Properties
CAS No. |
62261-04-5 |
|---|---|
Molecular Formula |
C19H15Cl2Ti- |
Molecular Weight |
362.1 g/mol |
IUPAC Name |
dichlorotitanium;diphenylmethylbenzene |
InChI |
InChI=1S/C19H15.2ClH.Ti/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h1-15H;2*1H;/q-1;;;+2/p-2 |
InChI Key |
NANAYARMNWULNI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ti]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dichlorotitanium;diphenylmethylbenzene typically involves the reaction of titanium tetrachloride (TiCl₄) with diphenylmethylbenzene under controlled conditions. One common method includes the dilithiation of diphenylmethylbenzene using n-butyllithium (nBuLi) in hexane, followed by treatment with titanium tetrachloride . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dichlorotitanium;diphenylmethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.
Reduction: It can be reduced to lower oxidation state titanium species.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkoxides or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while substitution reactions can produce a variety of titanium-organic compounds with different ligands.
Scientific Research Applications
Dichlorotitanium;diphenylmethylbenzene has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which dichlorotitanium;diphenylmethylbenzene exerts its effects involves the coordination of the titanium center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Dichlorotitanium Complexes vs. Dimethyltitanium Analogues
The substitution of chloride ligands with methyl groups significantly alters catalytic performance. For instance, the dimethyltitanium analogue of dichlorotitanium complex 15 (referred to as 28 ) exhibited higher activity (126 × 10⁶ g/mol Ti·h) under high-temperature conditions (160°C) compared to the dichlorotitanium variant (72 × 10⁶ g/mol Ti·h). However, this increased activity correlated with reduced polymer molecular weight (Mw = 159,000 vs. 218,000) and lower 1-octene incorporation (9.3 mol% vs. 12 mol%) .
Table 1: Dichlorotitanium vs. Dimethyltitanium Complexes
| Parameter | Dichlorotitanium Complex 15 | Dimethyltitanium Complex 28 |
|---|---|---|
| Activity (g/mol Ti·h) | 72 × 10⁶ | 126 × 10⁶ |
| Polymer Mw | 218,000 | 159,000 |
| 1-Octene Content (mol%) | 12 | 9.3 |
Ligand Variation in Dichlorotitanium Complexes
Ligand architecture profoundly impacts catalytic behavior:
- Cyclopentadienyl-Indenyl Ligands : The rac-dichlorotitanium complex with tetramethylcyclopentadienyl-indenyl ligands produces PP with elastic recovery, making it suitable for thermoplastic elastomers .
- N-Heterocyclic Carbene (NHC) Ligands : Complexes like ((1,3-Bis(3-butylimidazol-1-yl-2-idene)-2-phenylene)(dimethylamido)dichlorotitanium(IV)) exhibit redox activity, enabling applications in nitrogen fixation. These systems form paramagnetic intermediates, complicating spectroscopic characterization .
- Bis(β-diketonato) Ligands : Dichlorotitanium β-diketonates, such as [Ti(bzac)₂Cl₂] (bzac = 1-phenylbutane-1,3-dionate), show antitumor activity but are less active in polymerization compared to cyclopentadienyl-based catalysts .
Table 2: Ligand-Dependent Properties of Dichlorotitanium Complexes
Comparison with Other Titanium Chlorides
- TiCl₄ : A traditional Ziegler-Natta catalyst, TiCl₄ requires co-catalysts (e.g., AlEt₃) for olefin polymerization. It lacks stereoselectivity compared to metallocene dichlorotitanium complexes .
- TiCl₃ : Used in early polypropylene production, TiCl₃ produces highly isotactic PP but with lower activity and broader molecular weight distributions than modern dichlorotitanium systems .
Research Findings and Industrial Relevance
Dichlorotitanium complexes dominate in producing high-performance polypropylene elastomers. For example, the rac-dichlorotitanium catalyst achieves elastic recovery >90% due to its stereoblock microstructure .
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